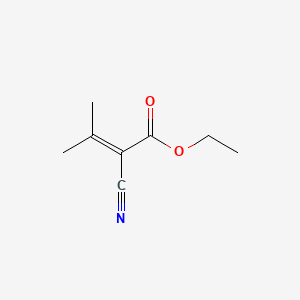
5-Chloro-2-methylpyridine
Descripción general
Descripción
5-Chloro-2-methylpyridine, also known as 2-chloro-5-methylpyridine, is an organic compound with the molecular formula C6H6ClN. It is a colorless liquid that is soluble in water and is used in the synthesis of various organic compounds. It is also used as a catalyst in the production of pharmaceuticals and in the manufacture of polymers. 5-Chloro-2-methylpyridine is a versatile compound with a wide range of applications in the chemical industry.
Aplicaciones Científicas De Investigación
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: 5-Chloro-2-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Pesticide Intermediate
- Summary of the Application: 5-Chloro-2-methylpyridine is used as an intermediate in the production of pesticides .
- Results or Outcomes: The use of 5-Chloro-2-methylpyridine in pesticide production contributes to the effectiveness of the final product. The specific results or outcomes can vary depending on the type of pesticide and its intended use .
Application 3: Synthesis of Herbicidal Compounds
- Summary of the Application: 5-Chloro-2-methylpyridine is used in the synthesis of certain herbicidal compounds .
- Methods of Application or Experimental Procedures: The solution of 2-chloro-5-methylpyridine obtained may be used directly for further chlorination to form 2-chloro-5-trichloromethylpyridine with, for example, chlorine gas in the presence of a free radical initiator .
- Results or Outcomes: The use of 5-Chloro-2-methylpyridine in the synthesis of herbicidal compounds contributes to the effectiveness of the final product. The specific results or outcomes can vary depending on the type of herbicide and its intended use .
Application 4: Synthesis of 2-Methylthio-5-Pyridinemethylene Amine
- Summary of the Application: 5-Chloro-2-methylpyridine is used in the synthesis of 2-methylthio-5-pyridinemethylene amine .
- Results or Outcomes: The use of 5-Chloro-2-methylpyridine in the synthesis of 2-methylthio-5-pyridinemethylene amine contributes to the effectiveness of the final product. The specific results or outcomes can vary depending on the synthesis process and its intended use .
Application 5: Synthesis of 5-Methyl-2,2’-Bipyridine
- Summary of the Application: 5-Chloro-2-methylpyridine is used in the synthesis of 5-methyl-2,2’-bipyridine .
- Results or Outcomes: The use of 5-Chloro-2-methylpyridine in the synthesis of 5-methyl-2,2’-bipyridine contributes to the effectiveness of the final product. The specific results or outcomes can vary depending on the synthesis process and its intended use .
Propiedades
IUPAC Name |
5-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKNLXJQNYAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376526 | |
| Record name | 5-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylpyridine | |
CAS RN |
72093-07-3 | |
| Record name | 5-Chloro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)